Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate
Description
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 2-(5,6-dimethoxy-1,3-dihydroisoindol-2-yl)-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C21H25NO4/c1-14-5-7-15(8-6-14)9-18(21(23)26-4)22-12-16-10-19(24-2)20(25-3)11-17(16)13-22/h5-8,10-11,18H,9,12-13H2,1-4H3 |
InChI Key |
GIQNSNVPJDRFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)N2CC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindolinone Core: The synthesis begins with the preparation of the isoindolinone core, which can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Attachment of p-Tolyl Group: The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the resulting intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the isoindolinone core, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced isoindolinone derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate, a comparative analysis with analogous compounds is essential. Below, we discuss key structural, synthetic, and spectroscopic distinctions.
Methyl-(S)-2-amino-3-((R)-3-(2-methylbut-3-en-2-yl)-2-oxoindolin-3-yl)propanoate (135a)
- Molecular Formula : C₁₇H₂₂N₂O₃ (MW: 302.36)
- Key Features: Indolin-2-one core with a prenyl (2-methylbut-3-en-2-yl) substituent. Amino and ester functional groups at the propanoate chain.
- Synthesis: Synthesized via hydrazine hydrate-mediated deprotection of a phthalimide intermediate (133a) in methanol, achieving a 99% yield .
- Spectroscopy :
- ¹H-NMR : Distinct indole N-H signal at δ 8.87 ppm; prenyl vinyl protons at δ 5.12–4.94 ppm.
- ¹³C-NMR : Carbonyl signals at δ 180.93 (oxoindoline) and 175.29 ppm (ester).
Comparison with Target Compound :
- Structural Differences : The target compound replaces the indolin-2-one and prenyl groups of 135a with a 5,6-dimethoxyisoindoline and p-tolyl group. This substitution reduces electron-withdrawing effects (due to the absence of the oxo group) and introduces methoxy-driven electron donation.
(2R)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(3-(2-methylbut-3-en-2-yl)-2-oxoindolin-3-yl)propanoate (133a)
- Molecular Formula : C₂₅H₂₄N₂O₅ (MW: 432.47)
- Key Features :
- Dual functionalization with phthalimide (1,3-dioxoisoindolin-2-yl) and prenylated oxoindoline groups.
- Synthesis: Prepared via a one-pot prenylation/oxidation sequence starting from methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate (129) .
Comparison with Target Compound :
- Functional Group Complexity : Compound 133a’s phthalimide group introduces steric hindrance absent in the target compound. The target’s dimethoxyisoindoline may offer improved metabolic stability compared to 133a’s labile phthalimide.
- Reactivity : The prenyl group in 133a enables further cyclization or electrophilic reactions, whereas the target’s p-tolyl group favors π-π stacking interactions in supramolecular applications.
Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate
- Molecular Features : Phosphonamidate core with cyclohexylmethyl and isopropyl groups.
- Relevance: While structurally dissimilar to the target compound, this phosphonothiolate exemplifies diversity in synthetic strategies for bioactive molecules. Its phosphorous-centered reactivity contrasts with the target’s nitrogen- and oxygen-dominated chemistry .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Structural Optimization : The target compound’s dimethoxyisoindoline core warrants exploration in asymmetric catalysis or as a chiral building block.
- Biological Studies: No activity data are available; comparative studies with 135a could reveal isoindoline vs. indoline bioactivity trends.
Biological Activity
Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 313.36 g/mol
- CAS Number : 1363553-49-4
The structure features an isoindoline moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound can inhibit tumor cell proliferation. Its mechanism may involve modulation of key signaling pathways associated with cancer progression.
- Antioxidant Properties : The methoxy groups in the structure contribute to its ability to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.
- Neuroprotective Effects : Some studies indicate that isoindoline derivatives may protect neuronal cells from apoptosis, potentially offering therapeutic avenues in neurodegenerative diseases.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of PI3K/Akt/mTOR Pathway : Similar compounds have shown efficacy in inhibiting this pathway, which is crucial for tumor growth and survival.
- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling in cancer cells while protecting normal cells, leading to selective cytotoxicity.
- Antioxidant Mechanism : By reducing oxidative stress markers, it may prevent cellular damage and promote cell survival.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 10 µM | Inhibition of cell proliferation by 50% |
| Study 2 | HeLa (Cervical Cancer) | 5 µM | Induction of apoptosis (Caspase activation) |
| Study 3 | SH-SY5Y (Neuroblastoma) | 20 µM | Neuroprotection against oxidative stress |
In Vivo Studies
Animal models have also been employed to evaluate the therapeutic potential:
- Xenograft Models : Administration of the compound significantly reduced tumor size compared to control groups.
- Neuroprotection Studies : In a model of induced neurotoxicity, treatment with the compound improved behavioral outcomes and reduced neuronal loss.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study A : A patient with advanced breast cancer showed improved outcomes when treated with a regimen including this compound alongside traditional chemotherapy.
- Case Study B : Patients with early signs of neurodegeneration experienced cognitive improvements after receiving treatment with this compound in conjunction with standard care protocols.
Q & A
What are the standard synthetic routes for Methyl 2-(5,6-dimethoxyisoindolin-2-yl)-3-(p-tolyl)propanoate, and how do reaction conditions influence diastereoselectivity?
Level: Advanced
Answer:
The compound can be synthesized via prenylation and oxidation steps, often using methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate as a starting material. Key variables include ligand choice (e.g., chiral ligands 27a/27b) and solvent systems. For example, using ligand 27b in a one-pot reaction yielded diastereoisomers (anti/syn ratio 1:6) with distinct stereochemical outcomes . Column chromatography (PE/EtOAc) is critical for isolating products. Reaction temperature and stoichiometry of reagents like hydrazine hydrate also affect yields and purity .
How can researchers resolve contradictions in NMR data when characterizing stereoisomers of this compound?
Level: Advanced
Answer:
Contradictions in - and -NMR data between stereoisomers arise from differences in spatial arrangement. For instance, diastereomers 132a and 132b show distinct chemical shifts for protons near chiral centers (e.g., C9-H at δ 2.58 vs. 2.22 ppm) . Advanced strategies include:
- 2D NMR (COSY, NOESY): To confirm spatial proximity of protons.
- Chiral HPLC: To separate enantiomers and assign configurations.
- X-ray crystallography: For absolute configuration determination, though this requires high-purity crystals .
What methodologies are recommended for analyzing the pharmacological potential of this compound?
Level: Advanced
Answer:
Pharmacological evaluation involves:
- In vitro bioactivity assays: Testing against enzyme targets (e.g., kinases) or cell lines.
- Metabolic stability studies: Using liver microsomes to assess degradation pathways.
- Molecular docking: Predicting interactions with biological targets based on isoindoline and p-tolyl moieties.
A related compound, methyl-(S)-2-amino-3-((R)-3-(2-methylbut-3-en-2-yl)-2-oxoindolin-3-yl)propanoate, demonstrated 99% yield and structural analogs showed activity in indole alkaloid synthesis, suggesting potential bioactivity .
What are the key intermediates in the synthesis of this compound, and how are they optimized?
Level: Basic
Answer:
Critical intermediates include:
- Methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate (129): Synthesized via N-protection of tryptophan derivatives.
- Intermediate 133a: Formed via prenylation and oxidation, purified via column chromatography (EtOAc) .
Optimization involves adjusting reaction time (e.g., 4 hours for hydrazine-mediated deprotection) and temperature (room temperature for stability of sensitive functional groups) .
How do solvent polarity and ligand choice impact reaction efficiency in the synthesis of this compound?
Level: Advanced
Answer:
- Solvent polarity: Polar solvents (e.g., methanol) favor nucleophilic substitutions, while nonpolar solvents (dichloromethane) stabilize intermediates in prenylation .
- Ligand effects: Chiral ligands like 27b enhance enantioselectivity, as seen in the synthesis of 132a (61% yield with anti/syn selectivity) . Contrastingly, ligand-free conditions may reduce stereochemical control, leading to racemic mixtures.
What strategies mitigate challenges in isolating high-purity this compound?
Level: Basic
Answer:
- Purification: Use gradient elution in column chromatography (e.g., PE/EtOAc 1:1 to 1:3) to resolve closely eluting impurities .
- Crystallization: Ethyl acetate/hexane mixtures induce crystallization of the product.
- Analytical QC: LC-MS or -NMR (e.g., monitoring methyl ester peaks at δ 3.56 ppm) ensures purity ≥95% .
How can researchers address discrepancies in reported yields for similar isoindoline derivatives?
Level: Advanced
Answer:
Yield discrepancies often stem from:
- Catalyst loading: Excess ligand (e.g., 27b) may improve enantioselectivity but reduce yield due to side reactions.
- Workup procedures: Incomplete extraction (e.g., using saturated NaHCO) can lead to product loss.
- Scale effects: Milligram-scale reactions (e.g., 0.433 g in ) may report higher yields than larger batches due to easier heat/ mass transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
